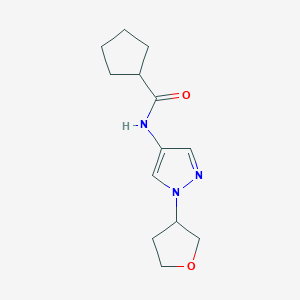

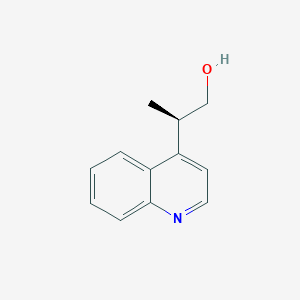

![molecular formula C18H22N4O4S B2812239 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797618-57-5](/img/structure/B2812239.png)

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

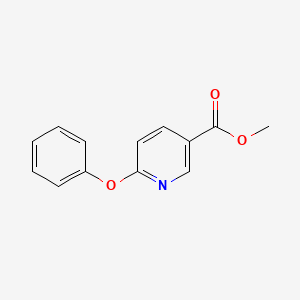

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . Pyrimidine compounds are often synthesized through reactions with guanidine .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .科学的研究の応用

Computational and Biological Studies

Research by Gaurav and Krishna (2021) delves into the computational quantum chemical (CQC) studies of Uracil-5-Tertiary Sulfonamides, highlighting their pharmacokinetic properties and potential biological applications. The study emphasizes the computational analysis of NMR, FT-Raman, FT-IR, and UV-Vis spectral data to understand the chemical properties and biological relevance of these compounds.

Enzyme Inhibitory Activities

A study by Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their potential as enzyme inhibitors. The synthesized compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their relevance in developing treatments for diseases associated with these enzymes.

Antibacterial Potential

Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, and Shah (2016) explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The study Abbasi et al. (2016) synthesized compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains, highlighting their potential in antibacterial drug development.

Molecular Docking and Antimalarial Activity

In the context of exploring compounds for COVID-19 drug utilization, Fahim and Ismael (2021) performed a theoretical investigation on antimalarial sulfonamides, utilizing computational calculations and molecular docking studies. Their research Fahim and Ismael (2021) suggested that certain sulfonamides possess promising activities against COVID-19 by inhibiting key viral proteins, demonstrating the versatility of sulfonamide compounds in addressing various diseases.

作用機序

Target of Action

The primary target of this compound is PDE9A . PDE9A is a phosphodiesterase enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in signal transduction pathways .

Mode of Action

The compound acts as an inhibitor of PDE9A . By inhibiting PDE9A, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP can have various effects depending on the specific cellular context, but it often leads to the activation of cGMP-dependent protein kinases, which can phosphorylate a variety of target proteins and lead to changes in cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP signaling pathway . By inhibiting PDE9A and thereby increasing cGMP levels, the compound can enhance cGMP signaling . This can lead to a variety of downstream effects, including the activation of cGMP-dependent protein kinases and the modulation of ion channels .

Pharmacokinetics

The compound has been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . .

Result of Action

The compound has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound could potentially be used as a therapeutic agent for cognitive disorders.

将来の方向性

特性

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-13-10-18(22-6-2-3-7-22)21-17(20-13)12-19-27(23,24)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,10-11,19H,2-3,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQJSQKBDFINMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

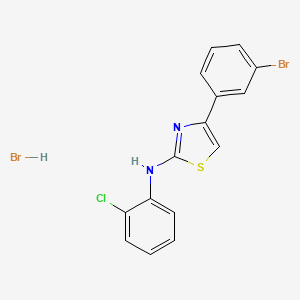

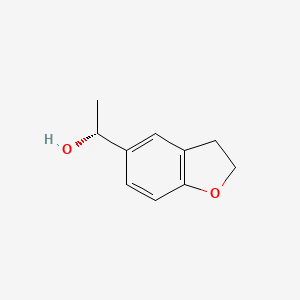

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)

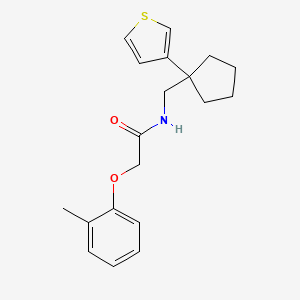

![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

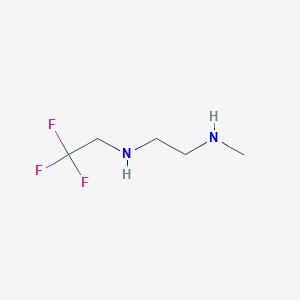

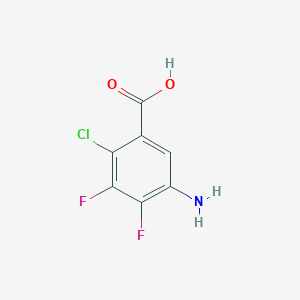

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

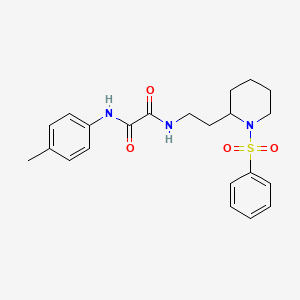

![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)